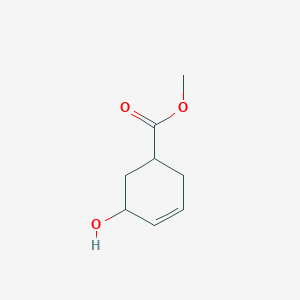

Methyl 5-hydroxycyclohex-3-ene-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

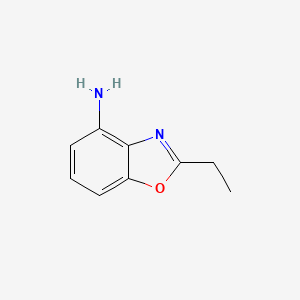

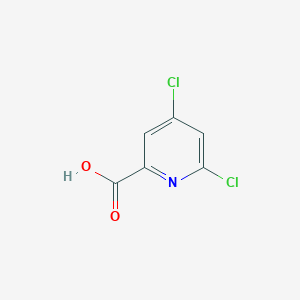

“Methyl 5-hydroxycyclohex-3-ene-1-carboxylate” is a chemical compound with the molecular formula C8H12O3 . It has a molecular weight of 156.18 g/mol . The IUPAC name for this compound is “methyl 5-hydroxycyclohex-3-ene-1-carboxylate” and it has the InChI code "1S/C8H12O3/c1-11-8(10)6-3-2-4-7(9)5-6/h2,4,6-7,9H,3,5H2,1H3" .

Molecular Structure Analysis

The molecular structure of “Methyl 5-hydroxycyclohex-3-ene-1-carboxylate” consists of a cyclohexene ring with a methyl ester group and a hydroxyl group attached . The compound has two undefined atom stereocenters .Physical And Chemical Properties Analysis

“Methyl 5-hydroxycyclohex-3-ene-1-carboxylate” has a molecular weight of 156.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The exact mass of the compound is 156.078644241 g/mol . The topological polar surface area of the compound is 46.5 Ų . The compound has a heavy atom count of 11 .科学的研究の応用

Synthesis and Reactions

Methyl 5-hydroxycyclohex-3-ene-1-carboxylate demonstrates diverse chemical reactions, making it an interesting subject in synthetic chemistry. The compound was synthesized from methyl cyclohexa-2,5-diene-1-carboxylate and was shown to undergo various transformations such as dehydration, hydrolysis, acetylation, reduction, epoxidation, and Diels–Alder reactions, highlighting its versatility in synthetic routes (Sirat, Thomas & Tyrrell, 1979). Its capacity to undergo bromination and epoxidation, with a focus on stereochemical outcomes, was also explored, revealing insights into its reactivity and potential applications in the synthesis of complex molecules (Bellucci, Marioni & Marsili, 1972).

Photolithography and Material Science

In the realm of material science and photolithography, methyl 5-hydroxycyclohex-3-ene-1-carboxylate is found in the synthesis of alicyclic polymers. These polymers were designed for 193 nm photoresist materials and were based on cycloaliphatic co- and terpolymers, showcasing the chemical's role in advancing technologies in microfabrication and semiconductor manufacturing (Okoroanyanwu, Shimokawa, Byers & Willson, 1998).

Catalysis and Polymerization

The compound also finds its place in catalytic processes and polymerization. In particular, (η3-Allyl)palladium(II) and Palladium(II) nitrile catalysts were used for the addition polymerization of norbornene derivatives, where methyl 5-hydroxycyclohex-3-ene-1-carboxylate was among the monomers. This research contributes to the field of polymer chemistry, offering insights into the synthesis of polyolefins with functional groups and the influence of catalysts on polymerization outcomes (Mathew, Reinmuth, Melia, Swords & Risse, 1996).

Safety And Hazards

The safety information for “Methyl 5-hydroxycyclohex-3-ene-1-carboxylate” includes the GHS07 pictogram and the signal word "Warning" . The hazard statements for the compound are H302 and H312 . The precautionary statements for the compound include P264, P270, P280, P301+P312, P302+P352, P312, P330, P363, and P501 .

特性

IUPAC Name |

methyl 5-hydroxycyclohex-3-ene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-11-8(10)6-3-2-4-7(9)5-6/h2,4,6-7,9H,3,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQSMDPAVFOFIGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC=CC(C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50540764 |

Source

|

| Record name | Methyl 5-hydroxycyclohex-3-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-hydroxycyclohex-3-ene-1-carboxylate | |

CAS RN |

79433-96-8 |

Source

|

| Record name | Methyl 5-hydroxy-3-cyclohexene-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79433-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-hydroxycyclohex-3-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-bromo-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1315332.png)

![Ethyl 2-Methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1315333.png)

![(7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B1315361.png)